

Comprehensive Spectroscopic Guide: 4-(Dimethoxymethyl)benzaldehyde[1]

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Compound of Interest

Compound Name:	4-(Dimethoxymethyl)benzaldehyde
CAS No.:	103781-93-7
Cat. No.:	B1610826

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Introduction & Structural Context

4-(Dimethoxymethyl)benzaldehyde represents a "Janus" molecule in organic synthesis—possessing two distinct electrophilic sites: a reactive formyl group (aldehyde) and a masked formyl group (dimethyl acetal).

- IUPAC Name: **4-(Dimethoxymethyl)benzaldehyde**[1][2][3]
- CAS Number: 19602-55-2[1]
- Molecular Formula:
[2]
- Molecular Weight: 180.20 g/mol [1][2]

Structural Analysis for Spectroscopy

The molecule belongs to the

point group (assuming free rotation). Spectroscopically, it is distinguished by the loss of the symmetry found in its parent compound, terephthalaldehyde. This symmetry breaking is the

primary diagnostic tool in NMR, splitting the equivalent aromatic singlet of terephthalaldehyde into a distinct AA'BB' system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis based on 400 MHz (

H) and 100 MHz (

C) in

Proton NMR (¹H NMR)

The spectrum is characterized by four distinct signal sets. The integration ratio 1:2:2:1:6 (Aldehyde:Ar:Ar:Acetal-H:OMe) is the primary purity check.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.01	Singlet (s)	1H	-CHO	Characteristic aldehyde proton. [1] Slightly upfield from terephthalaldehyde (10.14 ppm) due to the electron-donating nature of the acetal group relative to a second formyl group.
7.88	Doublet (d, Hz)	2H	Ar-H (ortho to CHO)	Deshielded by the magnetic anisotropy of the carbonyl group. Part of the AA'BB' system. [4][5][6][7][8]
7.62	Doublet (d, Hz)	2H	Ar-H (ortho to Acetal)	Less deshielded than the aldehyde-adjacent protons. [1]
5.43	Singlet (s)	1H	-CH(OCH)	The acetal methine proton. Diagnostic singlet; appearance of a doublet here indicates

hydrolysis to hemiacetal (rare).

3.34	Singlet (s)	6H	-OCH	Two equivalent methoxy groups. [1] Sharp singlet.
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Carbon-13 NMR (¹³C NMR)

The carbon spectrum confirms the presence of two distinct carbonyl-oxidation-state carbons: the

aldehyde and the

acetal.

Chemical Shift (, ppm)	Type	Assignment	Notes
191.8	C=O	Aldehyde Carbon	Typical benzaldehyde range.[5]
145.0	C_quat	Ar-C (ipso to acetal)	
136.5	C_quat	Ar-C (ipso to CHO)	
129.5	CH	Ar-C (ortho to CHO)	Correlates to 7.88 ppm proton.[1]
127.2	CH	Ar-C (ortho to Acetal)	Correlates to 7.62 ppm proton.
102.4	CH	Acetal Carbon	Diagnostic peak for acetal protection.
52.8	CH	Methoxy Carbons	

Mass Spectrometry (MS)

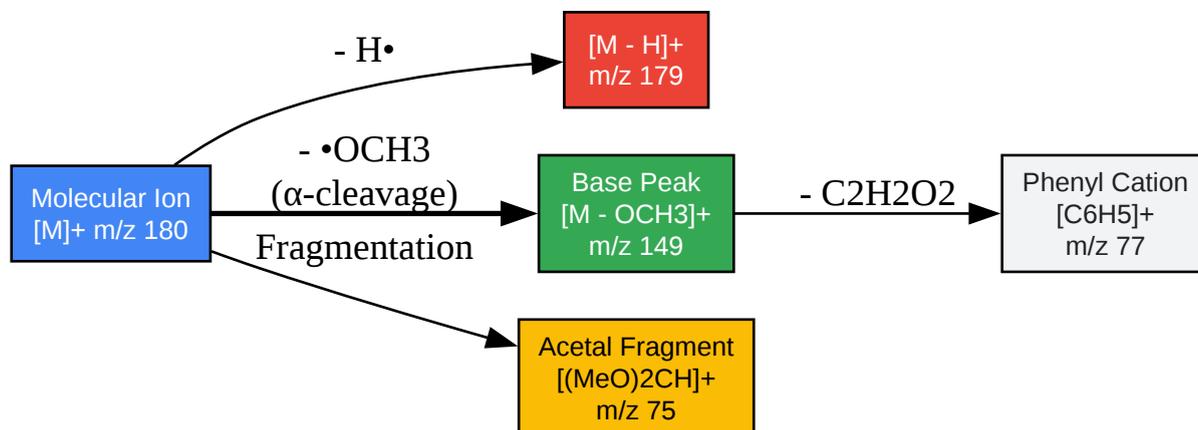
Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the acetal group and the aromatic ring. The molecular ion is visible but often weak compared to fragment ions involving methoxy loss.

Fragmentation Pathway Table

m/z (Mass-to-Charge)	Relative Abundance	Ion Identity	Mechanism
180	~15-20%	[M]	Molecular ion.[1]
179	~30%	[M - H]	Loss of aldehydic hydrogen (common in benzaldehydes).[1]
149	100% (Base Peak)	[M - OCH]	-cleavage of the acetal group.[1] Forms a resonance-stabilized oxocarbenium ion.[1]
121	~40%	[C H O]	Loss of second -OCH or CO elimination.[1]
75	~60%	[(CH O) CH]	Characteristic acetal fragment.
77	~25%	[C H]	Phenyl cation (aromatic stability).

Visualized Fragmentation Logic



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Figure 1: Primary fragmentation pathways under Electron Ionization (EI).[1]

Infrared (IR) Spectroscopy

Method: FTIR (Thin Film or KBr Pellet).

The IR spectrum is most useful for confirming the retention of the aldehyde and the formation of the acetal.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Value
2835, 2720	Medium	C-H Stretch (Aldehyde)	"Fermi Doublet" – classic identifier for aldehydes.
1705	Strong	C=O ^[1] Stretch	Conjugated aldehyde carbonyl.
1605, 1575	Medium	C=C Stretch (Aromatic)	Benzene ring breathing modes.
1050 - 1150	Strong	C-O-C Stretch	Critical: Indicates the presence of the acetal ether linkages.
830	Strong	C-H Bend (oop)	Para-disubstituted benzene ring.

Experimental Protocols & Quality Control

Synthesis & Purification Workflow

The synthesis typically involves the reaction of terephthalaldehyde with trimethyl orthoformate or methanol/acid. The challenge is preventing the formation of the bis-acetal.

Protocol:

- Reaction: Terephthalaldehyde (1.0 eq) + Trimethyl Orthoformate (1.1 eq) + pTsOH (cat.) in MeOH.
- Monitoring: Use TLC (Silica, 4:1 Hexane:EtOAc).
 - Starting Material (R_f ~0.4)
 - Product (R_f ~0.6)
 - Bis-acetal (R_f ~0.8)^[1]

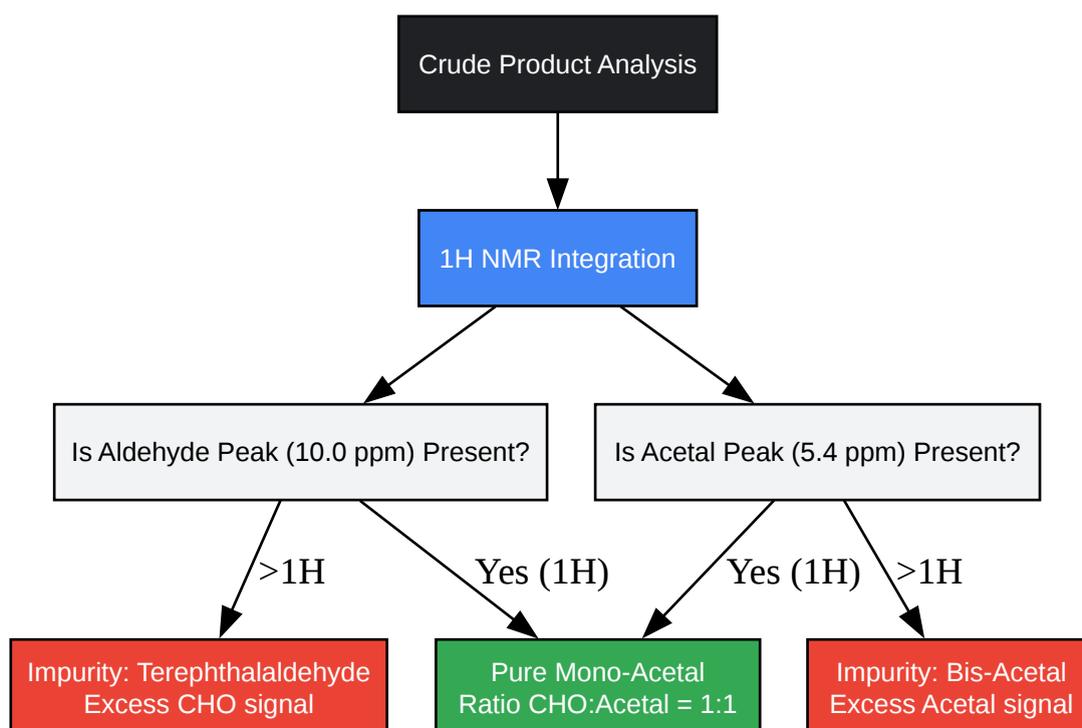
- Workup: Quench with solid NaHCO

(crucial to neutralize acid before concentration). Acetals are acid-labile.[1]

- Purification: Vacuum distillation or rapid column chromatography (basified silica).

Purity Assessment Logic

How do you know you have the mono-acetal and not a mixture?



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Figure 2: Logic gate for interpreting NMR integration to ensure mono-protection.

References

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